molecular formula C12H11NO4 B3029137 Dimethyl 1H-indole-2,3-dicarboxylate CAS No. 54781-93-0

Dimethyl 1H-indole-2,3-dicarboxylate

Cat. No. B3029137
CAS RN: 54781-93-0
M. Wt: 233.22 g/mol
InChI Key: JNRXSMOJWKDVHC-UHFFFAOYSA-N
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Description

Dimethyl 1H-indole-2,3-dicarboxylate is a derivative of the indole structure, which is a fundamental scaffold in many natural products and pharmaceuticals. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The dimethyl ester at the 2,3-position of the indole indicates that the carboxylic acid groups at these positions have been esterified with methanol.

Synthesis Analysis

The synthesis of indole derivatives, including dimethyl 1H-indole-2,3-dicarboxylate, has been a subject of interest due to their biological importance. One method for synthesizing 1H-indole-2,3-dicarboxylates involves a rhodium-catalyzed C-H activation and annulation of arylhydrazines with maleates, which proceeds smoothly with the aid of NaOAc and Ag2CO3 as an oxidant, yielding the indole derivatives in satisfactory to good yields . Another approach for synthesizing indole derivatives is the copper(II)-catalyzed cross-dehydrogenative coupling, which has been used to synthesize 1-methyl-1H-indole-3-carboxylate derivatives from N,N-dimethylaniline with bromoacetates, although the synthesis of dimethyl 1H-indole-2,3-dicarboxylate itself is not explicitly reported .

Molecular Structure Analysis

The molecular structure of dimethyl 1H-indole-2,3-dicarboxylate is characterized by the indole core with two ester groups at the 2 and 3 positions. The presence of these ester groups can influence the electronic distribution and reactivity of the molecule. The indole structure is known for its electron-rich nature, which can participate in various chemical reactions.

Chemical Reactions Analysis

Indole derivatives, including dimethyl 1H-indole-2,3-dicarboxylate, can undergo a variety of chemical reactions. For instance, indole 2,3-dienolate, which can be derived from indole derivatives, has been shown to act as a 1,4-dipole synthon in anionic [4+2] cycloaddition reactions with dienophiles, leading to the formation of substituted carbazoles in a highly regiospecific manner . This indicates the potential of dimethyl 1H-indole-2,3-dicarboxylate to participate in cycloaddition reactions, although the specific reactivity of this compound would need to be confirmed experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 1H-indole-2,3-dicarboxylate would be influenced by its molecular structure. The ester groups would make the compound more lipophilic compared to its carboxylic acid counterpart, potentially affecting its solubility in organic solvents. The indole core is known for its fluorescence properties, which could be retained or modified in the dimethyl ester derivative. The exact properties would depend on the specific substituents and their positions on the indole ring.

Scientific Research Applications

Synthesis and Chemical Reactions

  • New Synthetic Approaches : Dimethyl 1H-indole-2,3-dicarboxylate is central to novel synthetic approaches in chemistry. For example, its role in the synthesis of the indole ring system through thermal valence rearrangements of heterocycles has been explored. Dimethyl 1-methyl-2-oxa-1-aza-spiro[4.5]dec-3-ene-3,4-dicarboxylate, when refluxed in toluene, yields dimethyl 4,5,6,7-tetrahydro-1-methyl-1H-indole-2,3-dicarboxylate, demonstrating its potential in complex organic synthesis processes (Bennett, Mullen & Georgiev, 1989).

  • Bromination and Nitration Reactions : The compound has been used in bromination and nitration reactions. Treatment with pyridinium hydrobromide perbromide or bromine in the presence of Lewis acid produces dimethyl 5-bromoindole-2,3-dicarboxylate, indicating its reactivity and utility in creating halogenated derivatives. Similarly, nitration reactions have been explored, producing various nitroindole derivatives, showcasing its versatility in chemical transformations (Miki et al., 2006; Miki et al., 2007).

  • Ring Expansion and Formation of Derivatives : Studies have shown its application in ring expansion reactions, leading to the formation of benzazepines and other indole derivatives. This indicates its role in the creation of complex cyclic structures which are significant in organic chemistry and potential pharmaceutical applications (Acheson & Bridson, 1971).

Biological Activity and Synthesis of Bioactive Compounds

  • Synthesis of Biologically Active Indole Derivatives : Indole derivatives, including those derived from dimethyl 1H-indole-2,3-dicarboxylate, are crucial in synthesizing natural and synthetic compounds with significant biological activity. The reactions and formations of various indole derivatives suggest potential applications in creating biologically active molecules (Avdeenko, Konovalova & Yakymenko, 2020).

  • Role in Photovoltaic Applications : Research has also delved into the use of derivatives in dye-sensitized solar cells, indicating its potential in renewable energy technologies. The co-sensitization with near-IR absorbing cyanine dye to improve photoelectric conversion efficiency in solar cells highlights its utility beyond conventional chemical synthesis (Wu et al., 2009).

Safety And Hazards

Dimethyl 1H-indole-2,3-dicarboxylate may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated . It is recommended to use proper personal protective equipment when handling this chemical .

properties

IUPAC Name

dimethyl 1H-indole-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-11(14)9-7-5-3-4-6-8(7)13-10(9)12(15)17-2/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRXSMOJWKDVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203255
Record name Dimethyl indole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1H-indole-2,3-dicarboxylate

CAS RN

54781-93-0
Record name Dimethyl indole-2,3-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054781930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl indole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 300 mL RBF was charged with N,N-Dimethylacetamide (DMA) (144 ml) and Acetic Acid (48.1 ml) was degassed with O2 for 5 min. To this was added aniline (2.94 ml, 32.2 mmol), dimethyl but-2-ynedioate (3.96 ml, 32.2 mmol), and Pd(OAc)2 (0.723 g, 3.22 mmol) and the reaction was heated to 115° C. under an atmosphere of O2. After 18 h, the reaction was cooled to ambient temperature, filtered through a pad of celite, diluted with EtOAc and washed with H2O. The organic was washed with brine, dried (MgSO4), filtered and concentrated. The residue was purified by ISCO (0-50% EtOAc-hexanes: 120 g SiO2) to afford dimethyl 1H-indole-2,3-dicarboxylate (3 g, 12.86 mmol, 39.9% yield) as a yellow solid. The indole was dissolved in DMF (50 mL), treated with Cs2CO3 (6.30 g, 19.33 mmol), 4-Fluorobenzyl chloride (1.929 ml, 16.11 mmol) and KI (5.35 g, 32.2 mmol) and heated to 90° C. After 2 h, the reaction mixture was cooled to ambient temperature and partitioned between EtOAc and sat. aq. NH4Cl. The organic layer was washed with water (5×), brine, dried (MgSO4), filtered and concentrated in vacuo. The residue was purified on ISCO (0-100% EtOAc-hexanes) to afford dimethyl 1-(4-fluorobenzyl)-1H-indole-2,3-dicarboxylate (3.79 g, 11.10 mmol, 34.5% yield) as a yellow solid. LCMS (m/z) ES+=342 (M+1).
Quantity
144 mL
Type
reactant
Reaction Step One
Quantity
48.1 mL
Type
solvent
Reaction Step One
Quantity
2.94 mL
Type
reactant
Reaction Step Two
Quantity
3.96 mL
Type
reactant
Reaction Step Two
Quantity
0.723 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of aniline (3.91 ml, 43.0 mmol) and dimethyl but-2-ynedioate (5.28 ml, 43.0 mmol) in N,N-dimethylacetamide (DMA) (194 ml)/acetic acid (64.8 ml) was degassed with O2 for 5 min and treated with Pd(OAc)2 (0.964 g, 4.30 mmol). The reaction mixture was heated to 115° C. and placed under and atmosphere of O2. After 18 h, the reaction was cooled to ambient temperature, filtered through a pad of Celite™, diluted with EtOAc and washed with H2O. The organic was washed with brine, dried (MgSO4), filtered and concentrated. The residue was purified by ISCO (0-50% EtOAc-hexanes: 220 g SiO2) to afford dimethyl 1H-indole-2,3-dicarboxylate (5.5 g, 23.58 mmol, 54.9% yield) as a yellow solid: 1H NMR (400 MHz, CHLOROFORM-d) δ=9.32 (br. s., 1 H), 8.08 (d, J=8.2 Hz, 1 H), 7.48-7.44 (m, 1 H), 7.42-7.37 (m, 1 H), 7.29 (s, 1 H), 4.01 (d, J=2.0 Hz, 6 H); LCMS (m/z) ES+=234 (M+1).
Quantity
3.91 mL
Type
reactant
Reaction Step One
Quantity
5.28 mL
Type
reactant
Reaction Step One
Quantity
64.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
194 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.964 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Zhang, H Li, Y Yamamoto, M Bao - The Journal of Organic …, 2020 - ACS Publications
This work describes a one-step synthesis of 1H-indole-2,3-dicarboxylates through C–H activation. Rhodium-catalyzed tandem C–H activation and annulation of 2-acetyl-1-…
Number of citations: 4 pubs.acs.org
Z Shi, C Zhang, S Li, D Pan, S Ding, Y Cui… - Angewandte …, 2009 - Wiley Online Library
Indoles are ubiquitous bioactive heterocycles in nature.[1] Their importance in medicinal chemistry has stimulated considerable interest from organic chemists, and has encouraged the …
Number of citations: 417 onlinelibrary.wiley.com
I Alimi, R Remy, CG Bochet - European Journal of Organic …, 2017 - Wiley Online Library
The photolysis of N‐aryltriazoles and N‐arylbenzotriazoles leads to indoles and carbazoles, respectively. Because libraries of triazoles can be accessed rapidly, for example by the …
W Guo, K Tao, Z Xie, L Cai, M Zhao… - The Journal of …, 2019 - ACS Publications
The photodriven direct C–C/C–N bond formation initiated by electron donor–acceptor (EDA) complexes for the synthesis of indoles has been accomplished via [3+2] annulations of …
Number of citations: 15 pubs.acs.org

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